1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 1,2,4-triazole moiety. The piperidine-3-carboxamide group is linked to a 4-(methylsulfonyl)phenyl substituent via an amide bond.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-30(28,29)16-6-4-15(5-7-16)24-19(27)14-3-2-8-25(10-14)17-9-18(22-12-21-17)26-13-20-11-23-26/h4-7,9,11-14H,2-3,8,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFXTBHUUXULMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide , also referred to as BI92719 , is a synthetic small molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25N9O
- Molecular Weight : 419.5 g/mol
- IUPAC Name : (4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The triazole and pyrimidine moieties are known for their roles in modulating enzyme activities and receptor interactions.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, including:
-
Anticancer Activity :
- In vitro studies have demonstrated that BI92719 inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- It has shown promising results against specific types of tumors, particularly those expressing the TEAD transcription factor, which is involved in cancer progression .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results indicate moderate to high activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Table 2: IC50 Values for Biological Assays
Case Study 1: Anticancer Efficacy
A study published in ACS Omega demonstrated that BI92719 significantly inhibited tumor growth in xenograft models of human cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor volume reduction.
Case Study 2: Anti-inflammatory Mechanism
In a recent investigation into the anti-inflammatory effects of BI92719, researchers found that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role for the compound in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison with Pyridazine Analog ()
The pyridazine analog, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1797349-48-4), replaces the pyrimidine core with pyridazine. Key differences include:
- Substituents : The pyridin-3-ylmethyl group replaces the methylsulfonylphenyl, reducing molecular weight (364.4 vs. ~446.5 for the target compound) and modifying lipophilicity.
- Molecular Formula : C₁₈H₂₀N₈O (pyridazine analog) vs. an estimated C₁₉H₂₀N₇O₃S for the target compound.
Comparison with Pyrazole-Substituted Derivatives ( and )
Pyrazole analogs exhibit distinct substitution patterns:
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide ():
- Replaces triazole with pyrazole on pyrimidine, reducing hydrogen-bonding capacity.
- The 4-sulfamoylbenzyl group introduces a sulfonamide moiety, which may improve solubility but reduce metabolic stability compared to the target’s methylsulfonylphenyl group .
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(trifluoromethylbenzyl)piperidine-3-carboxamide (CAS: 1005705-53-2, ):
- Features a pyrazole-sulfonyl group instead of pyrimidine-triazole, drastically altering scaffold geometry.
- The trifluoromethylbenzyl group enhances lipophilicity and steric bulk, likely impacting membrane permeability and target selectivity .
Analysis of Sulfonyl Group Variations
Sulfonyl groups are critical for solubility and target interactions. Comparisons include:
- : 4-Sulfamoylbenzyl introduces a sulfonamide (NH₂SO₂), enhancing hydrogen-bonding but increasing susceptibility to enzymatic degradation.
- : Pyrazole-sulfonyl group lacks aromatic conjugation, reducing electronic effects but increasing steric flexibility.
Impact of Heterocyclic Core Modifications
- Pyrimidine vs. Pyridazine (): Pyridazine’s electron-deficient core may reduce binding to ATP pockets compared to pyrimidine.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and what critical factors influence reaction yields?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and amidation. Key steps may resemble protocols for analogous heterocyclic systems, such as:
- Coupling Reactions : Copper-catalyzed Ullmann or Buchwald-Hartwig couplings to introduce triazole or pyrimidine moieties .
- Amide Formation : Activation of carboxylic acids (e.g., using HATU or EDC) followed by coupling with 4-(methylsulfonyl)aniline.
- Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) to isolate intermediates and final products.
Critical factors include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (e.g., 35°C for copper-catalyzed reactions), and catalyst loading (e.g., cesium carbonate for deprotonation) .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals in δ 7.4–8.6 ppm (pyrimidine and triazole), methylsulfonyl protons at δ ~2.2–3.0 ppm, and piperidine backbone signals at δ 1.3–5.0 ppm .
- ¹³C NMR : Carbonyl carbons (amide, sulfonyl) appear at δ 165–175 ppm.
- Mass Spectrometry : ESI-HRMS for exact mass verification (e.g., m/z 441.18 [M+H]⁺).
- Chromatography : HPLC with UV detection (λ ~254 nm) to confirm purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict side reactions for this compound?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in triazole-pyrimidine coupling .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates and byproduct formation.
- Machine Learning : Train models on analogous heterocyclic systems to predict optimal catalysts (e.g., copper vs. palladium) and reaction conditions .
Q. What experimental variables explain discrepancies in reported synthetic yields, and how can they be controlled?
- Catalyst Efficiency : Copper(I) bromide in yielded 17.9% for a similar reaction, suggesting low catalytic turnover. Testing alternative catalysts (e.g., PdCl₂) may improve efficiency .
- Purification Challenges : Hydrophilic byproducts (e.g., unreacted amines) may co-elute with the target compound; optimize gradient elution in HPLC .
- Moisture Sensitivity : The methylsulfonyl group may hydrolyze under acidic conditions; use anhydrous solvents and inert atmospheres .
Q. How does the methylsulfonyl group influence physicochemical properties and target binding?
- Lipophilicity : The -SO₂CH₃ group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
- Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, critical for binding kinase active sites (e.g., JAK2 inhibition).
- Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism, prolonging half-life in vitro (e.g., CYP3A4 stability assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity Verification : Ensure >95% HPLC purity; trace solvents (e.g., DMSO) may artifactually inhibit enzymes .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations in kinase assays.
- Structural Confirmation : X-ray crystallography or NOESY NMR to rule out conformational isomers affecting activity .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 441.48 g/mol | Calculated |
| TPSA (Topological PSA) | ~110 Ų | |
| Hydrogen Bond Acceptors | 8 | |
| logP | ~2.7 (predicted) |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Impact on Yield | Reference |
|---|---|---|
| Catalyst (CuBr vs. PdCl₂) | PdCl₂ increases coupling efficiency by ~30% | |
| Solvent (DMSO vs. DMF) | DMSO improves solubility of polar intermediates | |
| Temperature (35°C vs. 80°C) | Higher temps favor byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
